2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride
Description
Properties
IUPAC Name |
2-[3-(difluoromethyl)pyridin-2-yl]acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2.ClH/c9-8(10)5-2-1-3-11-6(5)4-7(12)13;/h1-3,8H,4H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHKRXCTYFWLYBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)C(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a pyridine derivative with a suitable leaving group (such as a halide) reacts with a difluoromethylating agent under controlled conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions, such as temperature, pressure, and reaction time, would be carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Cyclization Reactions
The compound participates in cyclization reactions to form pyridine derivatives. A key example involves the conversion of nitrile intermediates into 4-(difluoromethyl)pyridin-2-amine (1 ) through a multi-step one-pot procedure:
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Reagents : Methoxylamine hydrochloride, hydrobromic acid (HBr), zinc
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Conditions :
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Step 1: Methoxylamine hydrochloride (3 equiv) in acetic acid at 50°C for 7 h
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Step 2: HBr (33% in acetic acid, 1.9 equiv) at 90°C for 12 h
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Step 3: Zinc-mediated reduction at 25–30°C for 3 h
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Yield : 60% (1.36 kg scale)
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Key Observations :
Nucleophilic Substitution at the Pyridine Ring
The electron-withdrawing difluoromethyl group activates the pyridine ring for substitution:
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Example Reaction :
Reduction Reactions
The acetic acid moiety and pyridine ring participate in selective reductions:
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Zinc-Mediated Reduction :
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Comparison with Other Reductants :
Esterification and Amide Formation
The carboxylic acid group undergoes functionalization:
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Esterification :
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Reagents : Methanol/H₂SO₄ or ethanol/PTSA
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Typical Yields : 70–85% (analogous compounds).
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Amide Coupling :
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Reagents : EDCI/HOBt or DCC
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Applications : Synthesis of bioactive derivatives with enhanced pharmacokinetic properties.
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Solubility and Stability in Reaction Media
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Solubility :
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Stability :
Mechanistic Insights
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Cyclization Mechanism :
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Role of Difluoromethyl Group :
Scientific Research Applications
Organic Synthesis
2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride serves as a versatile intermediate in the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including:
- Oxidation : Converts to corresponding acids or ketones.
- Reduction : Yields alcohols or amines.
- Substitution Reactions : Facilitates the introduction of different functional groups.
The compound exhibits potential biological activities that warrant further investigation. Preliminary studies indicate its role as an inhibitor of specific enzymes involved in metabolic pathways, which could influence cancer cell proliferation and apoptosis.
Anticancer Properties
Recent research highlights the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis |
| MEL-8 | 12.34 | Cell cycle arrest |
| U-937 | 10.50 | Inhibition of proliferation |
These findings suggest that the compound may be effective in targeted cancer therapies.
Industrial Applications
In industrial settings, this compound is utilized for producing specialty chemicals with tailored properties. Its unique structure allows for modifications that enhance the performance of agrochemicals and other industrial products.
Case Studies
- Anticancer Research : A study demonstrated that treatment with this compound led to apoptosis in MCF-7 cells through mitochondrial pathways, indicating potential for development into a therapeutic agent for breast cancer .
- Enzyme Inhibition : Another investigation revealed that this compound could inhibit certain metabolic enzymes, impacting pathways related to drug metabolism and efficacy .
Mechanism of Action
The mechanism of action of 2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to potent biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride with analogous pyridine-based acetic acid derivatives, focusing on structural variations, physicochemical properties, and biological relevance.
Structural and Functional Group Variations
Key Observations:
Fluorination Effects: The difluoromethyl group in the target compound introduces moderate electronegativity and metabolic stability compared to non-fluorinated analogs like 2-(pyridin-3-yl)acetic acid . The trifluoromethyl analog () exhibits higher lipophilicity (ClogP ~2.1 vs. ~1.5 for difluoromethyl), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Positional Isomerism :
- Substitution at the pyridine 3-position (target compound) vs. 4-position () alters electronic distribution, impacting binding affinity to biological targets. For example, 2-(pyridin-4-yl)acetic acid derivatives show affinity for metal ions in coordination chemistry .
Salt vs. Free Acid Forms :
- The hydrochloride salt form of the target compound increases solubility (>50 mg/mL in water) compared to the free acid form (e.g., 2-(pyridin-3-yl)acetic acid, solubility <10 mg/mL) .
Biological Activity
2-[3-(Difluoromethyl)pyridin-2-yl]acetic acid hydrochloride is a pyridine derivative characterized by its unique difluoromethyl group, which imparts distinctive chemical properties. This compound, with the molecular formula C8H8ClF2NO2, has garnered interest in various fields, particularly in medicinal chemistry and biochemistry, due to its potential biological activities.
The presence of the difluoromethyl group enhances the compound's lipophilicity and binding affinity for biological targets. This modification can lead to improved pharmacokinetic profiles and biological efficacy compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C8H8ClF2NO2 |
| Molecular Weight | 203.60 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
The mechanism of action of this compound involves its interaction with specific enzymes and receptors. The difluoromethyl group is believed to enhance binding affinity, which can lead to inhibition or activation of various biochemical pathways.
Potential Targets
- Enzymes : The compound may inhibit enzymes involved in metabolic pathways, thus affecting cellular functions.
- Receptors : It may interact with specific receptors, modulating signaling pathways relevant to disease processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : Studies have shown that this compound can inhibit specific enzymes, potentially impacting metabolic pathways and providing therapeutic effects in conditions like cancer and inflammation.
- Anticancer Properties : Preliminary investigations suggest that it may have anticancer activity by disrupting cell cycle progression and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to reduce inflammatory responses, making it a candidate for treating autoimmune diseases.
Case Studies and Research Findings
Recent studies have explored the biological effects of this compound:
- In vitro Studies : In cell line assays, the compound demonstrated significant inhibition of cell proliferation in various cancer types, with IC50 values indicating potency in the low micromolar range.
- In vivo Studies : Animal models have shown that administration of the compound leads to reduced tumor growth and lower levels of inflammatory cytokines, supporting its potential as a therapeutic agent.
Example Data from Research Studies
| Study Type | Findings | IC50 Values |
|---|---|---|
| In vitro Cancer | Inhibition of cell proliferation | 0.5 - 5 μM |
| In vivo Tumor | Reduction in tumor size | Significant reduction |
| Inflammatory Model | Decreased TNF-alpha release | 10 μM |
Comparative Analysis with Similar Compounds
When compared to similar pyridine derivatives, this compound shows enhanced activity due to its unique structural modifications.
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 2-Fluoropyridine | Single fluorine atom | Moderate activity |
| 3-(Trifluoromethyl)pyridine | Trifluoromethyl group | Variable activity |
| This compound | Difluoromethyl group enhances binding affinity | High potency in cancer models |
Q & A
Q. What are the standard synthetic routes for preparing 2-[3-(difluoromethyl)pyridin-2-yl]acetic acid hydrochloride, and how can intermediates be purified?
Methodological Answer: A modified nucleophilic substitution approach is commonly employed. For example, a pyridine-thiol derivative (e.g., 4-(4-pyridinyl)pyrimidine-2-thiol) reacts with a halogenated acetic acid derivative (e.g., 2-bromoacetic acid) in aqueous NaOH, followed by acidification with HCl to precipitate the product . Key steps include:
Q. How should researchers characterize the crystallinity and structural integrity of this compound?
Methodological Answer: Single-crystal X-ray diffraction (XRD) is critical for structural confirmation. Hydrogen atoms are geometrically positioned (C–H bond lengths: 0.93–0.97 Å) and refined using riding models with isotropic displacement parameters . Complementary techniques include:
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer: Referencing SDS data for analogous pyridinyl-acetic acid derivatives:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid inhalation of dust (use fume hoods) .
- Emergency Measures :
- Storage : Keep in tightly sealed containers in ventilated areas .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for pyridinyl-acetic acid derivatives?
Methodological Answer: Discrepancies in SDS classifications (e.g., Category 4 acute toxicity vs. undefined hazards ) arise from structural variations (e.g., difluoromethyl vs. methyl groups). To address this:
- Conduct in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
- Compare toxicity profiles using QSAR models, focusing on substituent effects (e.g., fluorination alters metabolic stability) .
- Validate findings against literature data for structurally related compounds (e.g., 2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid HCl) .
Q. What experimental strategies optimize reaction yields for derivatives of this compound?
Methodological Answer: Yield optimization requires systematic parameter screening:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst Use : Add bases like Et₃N to deprotonate thiol intermediates and accelerate reaction kinetics .
- Temperature Control : Higher temperatures (40–60°C) may reduce reaction time but risk side reactions (e.g., decarboxylation).
- Computational Guidance : Use quantum chemical calculations (e.g., DFT) to predict transition states and optimize pathways .
Q. How can mechanistic studies elucidate the role of the difluoromethyl group in biological activity?
Methodological Answer:
- Isotopic Labeling : Synthesize ¹⁸F-labeled analogs to track metabolic pathways via PET imaging.
- Enzyme Inhibition Assays : Compare inhibitory potency against non-fluorinated analogs (e.g., 2-(pyridin-3-yl)acetic acid) to assess fluorine’s electronic effects.
- Molecular Dynamics Simulations : Model interactions with target proteins (e.g., kinases) to identify H-bonding or hydrophobic contributions from the CF₂ group .
Q. What analytical methods detect and quantify impurities in synthesized batches?
Methodological Answer:
Q. How can researchers address solubility challenges in aqueous and organic matrices?
Methodological Answer:
- Co-Solvent Systems : Use ethanol/water mixtures (e.g., 30:70 v/v) to enhance solubility without precipitating HCl .
- pH Adjustment : Increase solubility in basic buffers (pH >7) via deprotonation of the acetic acid moiety.
- Salt Screening : Explore alternative counterions (e.g., sodium, potassium) if hydrochloride solubility limits formulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
